molecular formula C20H22N4O2S B2370345 7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 906227-91-6

7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2370345
CAS RN: 906227-91-6
M. Wt: 382.48
InChI Key: MCOZWINZIXQHHF-UHFFFAOYSA-N
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Description

This compound is a type of heterocyclic compound, specifically a pyrimidinone . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives, can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Synthetic Pathways and Chemical Modifications

Research on pyrimido[4,5-d]pyrimidine derivatives, including compounds similar to 7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione, has focused on their synthesis and chemical behavior. For instance, studies have detailed regioselective amination processes of condensed pyrimidines leading to various derivatives, illustrating the versatility and reactivity of these compounds in creating new molecules with potential biological activities (Gulevskaya et al., 1994). Additionally, the synthesis of pyrido[2,3-d]pyrimidine derivatives through three-component condensation has been explored, showcasing the compound's utility in generating chemically diverse heterocyclic compounds (Komkov et al., 2006).

Molecular Structure and Crystallography

The detailed study of molecular structures and crystallography of related compounds has provided insights into their chemical properties and potential applications. Crystallographic studies reveal the structural nuances and supramolecular arrangements of these compounds, which are crucial for understanding their reactivity and potential as scaffolds for further chemical modifications (Canfora et al., 2010).

properties

IUPAC Name

7-cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-11-5-6-12(2)14(9-11)10-27-18-15-17(21-16(22-18)13-7-8-13)23(3)20(26)24(4)19(15)25/h5-6,9,13H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOZWINZIXQHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

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